1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)24(22,23)20-13-5-6-17(20)15-9-18-10-19-16(15)8-13/h2-4,7,9-10,13,17H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHQDZTYYNAZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic synthesis. This can include the following steps:
Cyclization: Constructing the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core through cyclization reactions under controlled conditions.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Functionalization: Addition of the ethanone group, potentially through acylation reactions using acetyl chloride in an anhydrous solvent environment.
Industrial Production Methods
Industrial production might adapt the synthetic route for scalability, optimizing reaction conditions like temperature, pressure, and choice of solvents. Utilizing continuous flow reactors or batch processing could be effective for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of ketone functionality to form corresponding alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Typical reagents include halogenating agents, nucleophiles, and bases/acids.
Major Products
Major products from these reactions often include:
Sulfoxides or sulfones from oxidation.
Alcohols from reduction.
Various substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone finds applications across multiple scientific disciplines:
Chemistry: Studied for its unique reactivity and potential as a building block in synthetic organic chemistry.
Biology: Evaluated for its effects on biological systems, possibly as an inhibitor of specific enzymes or signaling pathways.
Medicine: Investigated for therapeutic potentials, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of specialized materials or as an intermediate in complex chemical manufacturing processes.
Mechanism of Action
The compound’s mechanism of action often involves:
Molecular Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: May inhibit or activate pathways related to disease processes. For example, inhibition of kinase enzymes involved in cell proliferation could make it a candidate for anti-cancer research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Key Observations:
Core Heterocycle Variation: The target compound’s cyclohepta[d]pyrimidine core distinguishes it from analogs with pyridine (e.g., cyclohepta[b]pyridine in ) or simpler pyrimidine scaffolds (e.g., tetrahydro-pyrimidine in ).
Substituent Effects: The sulfonyl group in the target compound contrasts with sulfanylidene (C=S) in or trione moieties in , altering electronic properties and hydrogen-bonding capacity. The ethanone group is conserved across analogs but positioned differently, affecting spatial orientation.
Stereochemical Complexity: The 5R,8S epimino bridge introduces stereochemical specificity absent in non-bridged analogs, which could modulate selectivity for chiral targets .
Similarity Assessment Methodologies
Computational Approaches
- Tanimoto Coefficient and Molecular Fingerprints : Structural similarity can be quantified using molecular fingerprints (e.g., Morgan or MACCS) and similarity indices like the Tanimoto coefficient. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using these methods . Applied to the target compound, such analyses would highlight analogs with overlapping pharmacophores.
- Activity Cliffs: While structurally similar compounds often share bioactivity, "activity cliffs" (minor structural changes causing drastic activity differences) necessitate caution .
Experimental Cross-Reactivity
Immunoassays for the target compound may exhibit cross-reactivity with analogs sharing the sulfonylphenyl-ethanone motif, as antibody binding depends on epitope similarity rather than intrinsic antibody properties .
Pharmacokinetic and Physicochemical Trends
- Melting Points : Analogs with rigid cores (e.g., ) exhibit higher melting points (>200°C) than flexible bicyclic systems, suggesting differences in crystallinity .
Research Implications and Gaps
Biological Target Prediction: The target compound’s epimino-pyrimidine core aligns with kinase inhibitors (e.g., EGFR inhibitors ), but experimental validation is needed.
Synthetic Accessibility : The sulfonyl linkage and stereochemical complexity may pose synthetic challenges compared to simpler analogs .
Data Limitations : Physical and biological data for the target compound are absent in the provided evidence, underscoring the need for experimental characterization.
Biological Activity
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone (CAS Number: 1903151-65-4) is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O3S with a molecular weight of 343.4 g/mol. The structure features a sulfonamide group attached to a tetrahydro epiminocyclohepta[d]pyrimidin moiety, which is linked to a phenyl ring. This unique configuration may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific IC50 values have been reported in studies involving breast cancer and leukemia cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis through caspase activation |
| HL-60 (Leukemia) | 10 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It affects pathways such as NF-kB and MAPK that are crucial in cell survival and inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Tumor Xenografts : In a mouse model with human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Chronic Inflammation Model : In a model of rheumatoid arthritis, treatment with the compound reduced joint swelling and histological signs of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
